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Compound of Interest

Compound Name: N-Undecylactinomycin D

Cat. No.: B15440166

In the landscape of cancer therapeutics, Actinomycin D has long been a cornerstone in the
treatment of various malignancies. Its potent anticancer activity, primarily through the inhibition
of transcription, has been well-documented. However, its clinical utility is often hampered by
significant toxicity. This has spurred the development of numerous analogues, including N-
alkylated derivatives like N-Undecylactinomycin D, with the aim of improving therapeutic
index and overcoming drug resistance. This guide provides a detailed comparison of N-
Undecylactinomycin D and its parent compound, Actinomycin D, focusing on their
physicochemical properties, biological activities, and mechanisms of action, supported by
available experimental data.

Note on Data Availability: Direct experimental data for N-Undecylactinomycin D is limited in
publicly accessible literature. Therefore, this comparison draws upon data from studies on
various N-alkylated Actinomycin D derivatives to infer the likely properties and performance of
N-Undecylactinomycin D.

Physicochemical Properties

The addition of an undecyl group to the actinomycin D scaffold is expected to significantly alter
its physicochemical properties, primarily increasing its lipophilicity. This modification can have
profound effects on the drug's solubility, membrane permeability, and pharmacokinetic profile.
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N-Undecylactinomycin D

Propert Actinomycin D
S i (Predicted)
) Increased due to the addition
Molecular Weight ~1255.4 g/mol [1]
of C11H23 group
Lipophilicity (LogP) Moderate High
Water Solubility Low Very Low

Stable under standard

Chemical Stability "
conditions

Expected to be similar to

Actinomycin D

Biological Activity and Cytotoxicity

The core of Actinomycin D's anticancer activity lies in its ability to intercalate into DNA and
inhibit RNA polymerase.[2][3][4] N-alkylation can modulate this activity, potentially leading to

altered potency and tumor cell selectivity.
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Parameter

Actinomycin D

N-Alkylated Actinomycin D
Derivatives (as a proxy for
N-Undecylactinomycin D)

IC50 (various cell lines)

Potent, with nanomolar to low

micromolar range

Variable, with some derivatives
showing increased potency
and others showing decreased
potency depending on the
nature of the alkyl group and

the cell line.

Spectrum of Activity

Broad-spectrum against
various cancers, including
Wilms' tumor,
rhabdomyosarcoma, and

choriocarcinoma.[5]

Potentially altered spectrum of
activity, with some derivatives
showing preferential activity

against specific cancer types.

Drug Resistance

Subject to resistance
mechanisms such as

increased drug efflux.

May overcome certain
resistance mechanisms due to
altered cellular uptake and

efflux properties.

Experimental Protocols
Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of compounds on cancer cell lines.

o Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000

cells/well and allowed to adhere overnight.

o Compound Treatment: Cells are treated with serial dilutions of Actinomycin D or N-alkylated

Actinomycin D derivatives for 48-72 hours.

o MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to

formazan.

o Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
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o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell

growth is inhibited, is then calculated.

MTT Assay for Cytotoxicity

Seed Cancer Cells in 96-well plate HTIE&! with Actinomycin D or N-Alkyl DerlvaﬂvesH Incubate for 48-72 hours. H Add MTT Reagent H Incubate for 2-4 hours H Solubilize Formazan Crystals }—»‘ Measure Absorbance H Calculate IC50 Values
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Workflow for determining the cytotoxicity of Actinomycin D and its derivatives.

Mechanism of Action: DNA Intercalation and
Transcription Inhibition

The primary mechanism of action for both Actinomycin D and its N-alkylated derivatives
involves the inhibition of transcription. This is achieved through the intercalation of the
phenoxazone ring of the drug into the DNA double helix, primarily at G-C rich regions.[3]
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Mechanism of Transcriptional Inhibition

Actinomycin D or
N-Alkyl Derivative

DNA Double Helix RNA Polymerase
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Inhibition of transcription by Actinomycin D and its N-alkylated derivatives.

The N-undecyl group in N-Undecylactinomycin D is hypothesized to influence the drug-DNA
interaction. The increased lipophilicity may enhance membrane transport and cellular uptake,
potentially leading to higher intracellular concentrations. Furthermore, the bulky alkyl chain
could introduce steric effects that modify the binding affinity and sequence specificity of the
drug for DNA.

Signaling Pathways

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15440166?utm_src=pdf-body-img
https://www.benchchem.com/product/b15440166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15440166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The downstream effects of transcription inhibition by Actinomycin D and its derivatives
converge on the induction of apoptosis. This process is often mediated by the p53 tumor
suppressor pathway.
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Simplified p53 signaling pathway leading to apoptosis induced by Actinomycin D.
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Conclusion

While direct comparative data for N-Undecylactinomycin D is scarce, the available
information on N-alkylated Actinomycin D derivatives suggests that this modification can
significantly impact the drug's physicochemical and biological properties. The increased
lipophilicity of N-Undecylactinomycin D is expected to enhance its cellular uptake but may
also affect its solubility and formulation. The undecyl chain could modulate the drug's
interaction with DNA, potentially altering its potency, and selectivity. Further preclinical studies
are warranted to fully elucidate the therapeutic potential of N-Undecylactinomycin D as a
novel anticancer agent. These investigations should focus on comprehensive cytotoxicity
screening across a panel of cancer cell lines, detailed pharmacokinetic and pharmacodynamic
studies, and in vivo efficacy trials in relevant animal models. Such data will be crucial in
determining whether N-Undecylactinomycin D offers a superior therapeutic window compared
to its parent compound, Actinomycin D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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